1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Biological Activity
1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 189.25 g/mol. The structural characteristics allow for interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of tetrahydropyrrolo[1,2-a]pyrazine have been shown to inhibit cellular proliferation in several human cancer cell lines. A study reported that such compounds demonstrated IC50 values in the low micromolar range against HeLa and A375 cells, indicating potent antiproliferative effects .
Kinase Inhibition
The compound has also been studied for its role as a kinase inhibitor. Inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy. Specifically, compounds related to tetrahydropyrrolo[1,2-a]pyrazine have demonstrated selectivity towards CDK2 and CDK9, with reported selectivity ratios that enhance their therapeutic potential .
Neuroprotective Effects
Emerging studies suggest neuroprotective properties linked to this compound class. For example, certain derivatives have been evaluated for their ability to mitigate neurodegenerative processes by inhibiting apoptotic pathways in neuronal cells . This property could position them as candidates for treating conditions such as Alzheimer's disease.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within the cell:
- Inhibition of Kinases : The compound likely binds to the ATP-binding site of kinases like CDK2 and CDK9, disrupting their function and leading to cell cycle arrest.
- Induction of Apoptosis : By modulating signaling pathways associated with cell survival and apoptosis, it can promote programmed cell death in cancerous cells.
Study on Anticancer Activity
A notable study focused on a series of tetrahydropyrrolo[1,2-a]pyrazines showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses to evaluate its efficacy in vivo. Results demonstrated a significant reduction in tumor size compared to control groups .
Neuroprotective Study
In another investigation assessing neuroprotective effects, the compound was tested on neuronal cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced markers of apoptosis and oxidative damage .
Properties
IUPAC Name |
1-cyclopropyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-12(2)8-13-11(9-5-6-9)10-4-3-7-14(10)12/h3-4,7,9,11,13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDPFXXKVGBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C3CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.